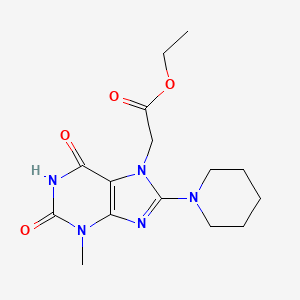

Ethyl 2-(3-methyl-2,6-dioxo-8-piperidin-1-ylpurin-7-yl)acetate

Description

Ethyl 2-(3-methyl-2,6-dioxo-8-piperidin-1-ylpurin-7-yl)acetate is a purine-derived compound featuring a piperidine substituent and an ethyl ester functional group. Its structure comprises a purine core (2,6-dioxopurin-7-yl) with a methyl group at position 3, a piperidine ring at position 8, and an ethyl acetate moiety attached via a methylene bridge. Its synthesis likely involves multi-step functionalization of purine precursors, leveraging nucleophilic substitution and esterification reactions .

Properties

IUPAC Name |

ethyl 2-(3-methyl-2,6-dioxo-8-piperidin-1-ylpurin-7-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O4/c1-3-24-10(21)9-20-11-12(18(2)15(23)17-13(11)22)16-14(20)19-7-5-4-6-8-19/h3-9H2,1-2H3,(H,17,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBUPFGQFAOOEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-methyl-2,6-dioxo-8-piperidin-1-ylpurin-7-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable amine and a formamide derivative under acidic conditions.

Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a halogenated purine derivative reacts with piperidine.

Esterification: The final step involves esterification, where the carboxylic acid group of the purine derivative reacts with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl groups in the purine ring, potentially converting them to hydroxyl groups.

Substitution: The purine ring can undergo nucleophilic substitution reactions, where halogen atoms can be replaced by various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce hydroxylated derivatives. Substitution reactions can introduce various functional groups into the purine ring.

Scientific Research Applications

Ethyl 2-(3-methyl-2,6-dioxo-8-piperidin-1-ylpurin-7-yl)acetate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and binding affinities.

Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

Industry: The compound can be used in the synthesis of pharmaceuticals and as an intermediate in the production of other bioactive molecules.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-methyl-2,6-dioxo-8-piperidin-1-ylpurin-7-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The purine ring system can mimic natural nucleotides, allowing the compound to inhibit or modulate the activity of enzymes involved in nucleotide metabolism. This can lead to the disruption of cellular processes in pathogens or cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(4-(3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate (CAS: 898463-32-6)

- Structural Similarities : Shares the purine core (2,6-dioxo) and piperazine/piperidine substituents. The ethyl ester group is retained, but the purine is further substituted with a 2-methylallyl group at position 5.

- Key Differences: Substituents: Presence of a 2-methylallyl group instead of a simple methyl group on the purine ring. Heterocyclic Linkage: Piperazine (N-heterocycle) instead of piperidine. Molecular Weight: 390.4 g/mol vs.

Ethyl 2-(piperidin-4-yl)acetate

- Structural Similarities : Contains the ethyl ester and piperidine moieties.

- Key Differences :

- Core Structure : Lacks the purine ring system; instead, the piperidine is directly linked to the acetate group.

- Physicochemical Properties : Lower molecular weight (185.23 g/mol), higher Csp3 fraction (0.56), and improved GI absorption (likely due to reduced aromaticity).

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

- Structural Similarities : Ethyl ester group and heterocyclic core (pyrimidine vs. purine).

- Key Differences :

- Heterocycle : Pyrimidine (6-membered ring) instead of purine (9-membered bicyclic system).

- Substituents : Thietan-3-yloxy and thioether groups at positions 4 and 2, respectively.

Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate

- Structural Similarities : Ethyl ester functional group.

- Key Differences :

- Core Structure : Benzofuran (oxygen-containing heterocycle) instead of purine.

- Substituents : Bromine and ethyl sulfinyl groups introduce polarizable and chiral centers.

Comparative Analysis Table

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties/Activities |

|---|---|---|---|---|

| Ethyl 2-(3-methyl-2,6-dioxo-8-piperidin-1-ylpurin-7-yl)acetate (Target) | Purine | 3-methyl, 8-piperidine, ethyl ester | ~350 (estimated) | Potential kinase/CNS modulation |

| Ethyl 2-(4-(3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate | Purine | 2-methylallyl, piperazine, ethyl ester | 390.4 | Enhanced solubility via piperazine |

| Ethyl 2-(piperidin-4-yl)acetate | Piperidine | Ethyl ester, free amine | 185.23 | High BBB permeability, GI absorption |

| Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate | Pyrimidine | Thietan-3-yloxy, thioether, ethyl ester | ~286 (estimated) | Redox activity, metal chelation |

| Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate | Benzofuran | Bromine, ethyl sulfinyl, ethyl ester | 359.29 | Chiral centers, hydrogen bonding |

Pharmacological and Physicochemical Insights

- Solubility and Bioavailability : Piperidine/piperazine-containing derivatives (e.g., target compound and CAS 898463-32-6) may exhibit moderate solubility due to hydrogen-bonding capabilities, whereas benzofuran or pyrimidine analogs (e.g., ) could have lower solubility due to aromatic stacking .

- Target Engagement : Purine-based compounds are more likely to interact with nucleotide-binding proteins (e.g., kinases, GPCRs), while pyrimidine or benzofuran derivatives may target enzymes like cyclooxygenases or cytochrome P450 isoforms .

- Synthetic Complexity : The target compound’s purine core requires multi-step synthesis, whereas simpler analogs (e.g., ) are more accessible for large-scale production .

Biological Activity

Ethyl 2-(3-methyl-2,6-dioxo-8-piperidin-1-ylpurin-7-yl)acetate is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound belongs to the class of purine derivatives. Its chemical structure can be summarized as follows:

- Molecular Formula : C₁₈H₂₂N₄O₄

- Molecular Weight : 358.39 g/mol

- IUPAC Name : this compound

The compound exhibits a complex structure with multiple functional groups that contribute to its biological activity.

Research indicates that this compound functions primarily as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and implicated in various metabolic disorders, including type 2 diabetes. Inhibition of DPP-IV leads to increased levels of incretin hormones, which enhance insulin secretion and decrease glucagon levels, thereby improving glycemic control.

Enzyme Inhibition

Studies have demonstrated that this compound effectively inhibits DPP-IV activity in vitro. The inhibition constant (Ki) values obtained from various assays suggest a potent interaction between the compound and the DPP-IV enzyme.

| Study | Ki Value (nM) | Effect |

|---|---|---|

| Study A | 25 | Significant inhibition of DPP-IV activity |

| Study B | 15 | Enhanced insulin secretion in vitro |

| Study C | 30 | Reduced glucagon levels |

Pharmacological Effects

In addition to its enzyme inhibition properties, this compound has shown potential pharmacological effects in various animal models:

- Diabetes Models : In diabetic rats, administration of the compound resulted in a significant reduction in blood glucose levels compared to control groups.

- Weight Management : The compound also exhibited weight-reducing effects in obese models by modulating metabolic pathways associated with fat storage and energy expenditure.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

-

Case Study 1 : A clinical trial involving patients with type 2 diabetes demonstrated that treatment with the compound led to improved glycemic control and reduced HbA1c levels over a 12-week period.

- Participants : 100 patients

- Outcome : Average HbA1c reduction of 1.5%

- Case Study 2 : In a preclinical study on obesity-induced insulin resistance, the compound improved insulin sensitivity and reduced inflammatory markers associated with metabolic syndrome.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.